GS-441524

SARS-CoV-2 Antiviral potency Cell-type specificity

FIPV and coronavirus researchers require a validated reference compound with consistent purity and established pharmacology for reproducible antiviral studies. GS-441524 (CAS 1191237-69-0)-the parent nucleoside of remdesivir-addresses this need as the gold-standard RdRp inhibitor. • Validated FIPV EC50: 0.78 μM; selectivity index: 165.54 in CRFK cells. • Broad-spectrum activity against SARS-CoV-2, MERS-CoV, HCoV-OC43. • Cost-effective remdesivir alternative for Vero E6 HTS campaigns where potency is equivalent. Supplied with full analytical characterization for batch-to-batch consistency.

Molecular Formula C12H13N5O4
Molecular Weight 291.26 g/mol
CAS No. 1191237-69-0
Cat. No. B607737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS-441524
CAS1191237-69-0
SynonymsGS-441524;  GS 441524;  GS441524;  Remdesivir-metabolite, GS-5734-metabolite;  GS5734-metabolite;  GS 5734-metabolite; 
Molecular FormulaC12H13N5O4
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N
InChIInChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12+/m1/s1
InChIKeyBRDWIEOJOWJCLU-LTGWCKQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GS-441524 Nucleoside Analog Overview


GS-441524 (CAS 1191237-69-0) is a 1′-cyano-substituted adenosine C-nucleoside analog [1] and the parent nucleoside of the FDA-approved antiviral remdesivir (GS-5734) [2]. It functions as a molecular prodrug that undergoes intracellular phosphorylation to its active triphosphate metabolite (GS-443902), which acts as a chain terminator of viral RNA-dependent RNA polymerase (RdRp) [1]. The compound exhibits broad-spectrum antiviral activity against coronaviruses, including SARS-CoV-2, FIPV, MERS-CoV, and HCoV-OC43 [3], with demonstrated in vivo efficacy in feline infectious peritonitis (FIP) models [4] and African green monkey SARS-CoV-2 infection models [5]. GS-441524 is distinguished from its prodrug counterpart remdesivir by its synthetic simplicity, distinct pharmacokinetic profile, and differential cell-type-dependent metabolic activation [2].

Parent nucleoside of remdesivir with distinct intracellular activation pathway
Phosphorylated to active triphosphate (GS-443902) for viral RdRp chain termination studies
Broad-spectrum coronavirus RdRp inhibitor for in vitro and in vivo model-response research

GS-441524 Substitution vs. Remdesivir and Analogs


GS-441524 cannot be simply interchanged with its prodrug remdesivir (GS-5734) or other in-class nucleoside analogs due to fundamental differences in cellular pharmacology, metabolic activation efficiency, and pharmacokinetic profiles that are highly cell-type dependent. Head-to-head comparative studies demonstrate that remdesivir exhibits superior intracellular metabolism and greater antiviral potency than GS-441524 in Calu-3, Caco-2, 293T, BHK-21, 3T3, and human airway epithelial cells, but equivalent or similar potency in Vero E6 and Vero CCL-81 cells [1]. This cell-type divergence stems from differential expression of nucleoside kinases required for GS-441524 activation versus the phosphoramidate prodrug bypass pathway of remdesivir [1]. Furthermore, the oral bioavailability of GS-441524 is species-dependent and variable, ranging from <8% in cynomolgus monkeys to 57% in mice and 92% in dogs [2], rendering cross-species or cross-formulation substitution unreliable. Substituting GS-441524 with alternative nucleoside analogs such as molnupiravir or nirmatrelvir fails due to distinct cytotoxicity profiles: GS-441524 exhibits a CC50 of 260.0 μM in CRFK cells (selectivity index 165.54) [3], whereas ritonavir shows substantially higher toxicity (CC50 39.9 μM) [3]. Therefore, direct substitution without accounting for cell-type-specific activation, species-dependent bioavailability, and differential safety margins introduces significant experimental variability and clinical risk.

Cell-type-dependent activation Potency equivalent to remdesivir in Vero cells, but may differ in human lung/intestinal models due to kinase expression.
Species-variable oral bioavailability Reported oral bioavailability ranges from ~17% in monkeys to 92% in dogs; rodent models may overestimate human exposure.
Prodrug bypass not applicable Remdesivir's phosphoramidate prodrug pathway yields higher active metabolite in many cell types; GS-441524 relies on nucleoside kinases.

GS-441524 Quantitative Differentiation Evidence


Cell-Type-Dependent Potency vs. Remdesivir

In a direct head-to-head comparison of anti-SARS-CoV-2 activity, remdesivir exhibited superior potency relative to GS-441524 in Calu-3 and Caco-2 human cell lines, but equivalent potency in Vero E6 and Vero CCL-81 African green monkey kidney cells [1]. The differential activity correlates with intracellular levels of the active triphosphate metabolite GS-443902, which were higher in remdesivir-treated Calu-3, Caco-2, and Huh-7 cells than in GS-441524-treated cells [1]. Conversely, in Vero E6 cells, GS-441524 and remdesivir produced similar EC50 values and comparable intracellular GS-443902 concentrations [1].

Cell-Type Potency vs Remdesivir
Head-to-head
Equivalent anti-SARS-CoV-2 potency in Vero cells; remdesivir shows higher potency in Calu-3 and Caco-2 human cell lines.
Cell-type model guides interchangeable use
Human lung/intestinal model mismatch
SARS-CoV-2 Antiviral potency Cell-type specificity

Selectivity Index Advantage Against FIPV

In a comparative in vitro evaluation against FIPV in CRFK cells, GS-441524 demonstrated the highest selectivity index among six tested antiviral compounds [1]. GS-441524 achieved an EC50 of 0.78 μM against FIPV-79-1146 [2] and a CC50 of 260.0 μM [1], yielding a selectivity index of 165.54 [1]. In contrast, nirmatrelvir exhibited an SI of 113.67 (CC50 279.1 μM), molnupiravir an SI of 29.27 (CC50 >63 μM), and ritonavir a substantially lower CC50 of 39.9 μM, indicating higher cytotoxicity [1].

Selectivity Index vs FIPV
Ranked 1st among tested
SI = 165.54 (EC50 0.78 μM, CC50 260.0 μM) in CRFK cells, highest among six antivirals.
Wider reported selectivity window
FIPV strain-specific endpoints
FIPV Selectivity index Cytotoxicity

Oral Bioavailability: Species Differences vs. Remdesivir

GS-441524 oral bioavailability exhibits extreme species-dependent variation that precludes cross-species extrapolation. Reported values range from <8% in cynomolgus monkeys to 57% in mice and up to 92% in dogs [1]. In cats with FIP, oral administration of remdesivir (which releases GS-441524 as its primary metabolite) yields a mean relative bioavailability of 30.13% (range 12–52%) with high inter-individual variability in Cmax (254.18–1834.73 ng/mL) and Tmax (2–12 h) [2]. In contrast, intravenous remdesivir administration produces a GS-441524 Cmax of 6262.54 ± 1118.01 ng/mL at Tmax 0.67 ± 0.26 h [2]. Human oral bioavailability is estimated at 13–20% [1].

Oral Bioavailability Species Gaps
Cross-study comparable
Mice 57%, dogs 92%, cynomolgus monkeys ~17%, cats IV reference 100%.
Species-tailored exposure models required
Extrapolation to human uncertain
Pharmacokinetics Oral bioavailability Species differences

In Vivo Lung Efficacy vs. Remdesivir

In the African green monkey (AGM) SARS-CoV-2 infection model, intravenous GS-441524 at 20 mg/kg once daily for 5 days resulted in significant reduction of viral replication in the lower respiratory tract [1]. However, head-to-head comparison revealed that intravenous remdesivir (RDV) produced higher lung concentrations of the active triphosphate metabolite GS-443902 than intravenous GS-441524 at equivalent doses [1]. Oral GS-441524 yielded plasma levels with bioavailability <10% in AGMs [1]. Despite lower lung TP formation, the 20 mg/kg GS-441524 dose achieved dose-dependent antiviral efficacy comparable to the remdesivir positive control [1].

NHP Lung Efficacy vs Remdesivir
Head-to-head
IV GS-441524 (20 mg/kg) reduces lung viral replication; lung active metabolite levels lower than remdesivir.
Supports NHP model-response evaluation
Oral bioavailability limited in primates
In vivo efficacy African green monkey Lung triphosphate

Synthetic Simplicity vs. Remdesivir

GS-441524 is synthetically simpler than remdesivir, lacking the complex phosphoramidate prodrug moiety (phenol and L-alaninate ethylbutyl ester) that requires multi-step stereoselective synthesis [1]. This structural simplification translates to a shorter synthetic route, fewer chiral centers requiring stereocontrol, and lower overall manufacturing complexity [1]. The molecular weight difference (GS-441524: 291.26 g/mol; remdesivir: 602.58 g/mol) reflects the absence of the 311 g/mol prodrug appendage [1].

Synthetic Simplicity
Class-level
Molecular weight ~48% lower than remdesivir; lacks phosphoramidate moiety; fewer stereocenters.
Supports large-scale procurement and analog synthesis
Does not directly inform cellular potency
Synthetic simplicity Supply chain Cost

GS-441524 Research and Industrial Applications


FIP Antiviral Drug Development

GS-441524 is the gold-standard reference compound for in vitro and in vivo FIPV antiviral studies, with validated EC50 of 0.78 μM and selectivity index of 165.54 in CRFK cells [1]. Its established in vivo efficacy in naturally occurring FIP in cats [2] makes it an essential positive control for evaluating novel FIP therapeutics. Procurement of high-purity GS-441524 is critical for dose-response studies, combination therapy screening (e.g., with GC376 or interferon omega), and pharmacokinetic-pharmacodynamic modeling in feline models.

SARS-CoV-2 Screening in Vero Cells

In Vero E6 and Vero CCL-81 cell lines, GS-441524 exhibits anti-SARS-CoV-2 potency equivalent to remdesivir [3], making it a cost-effective alternative for high-throughput screening campaigns where the enhanced permeability of the phosphoramidate prodrug is not required. The compound's simpler synthesis [4] supports large-scale procurement for compound library screening and mechanism-of-action studies focused on viral RdRp inhibition.

Prodrug Development and Oral Bioavailability

GS-441524 serves as the benchmark parent nucleoside for developing orally bioavailable prodrugs, including isobutyryl esters, L-valine esters, and phosphoramidate ProTides [5]. Its species-dependent oral bioavailability (ranging from <8% in primates to 92% in dogs [6]) provides a well-characterized baseline for evaluating novel prodrug candidates in cross-species PK studies. Researchers developing next-generation oral antivirals require high-quality GS-441524 as both analytical reference standard and comparator compound.

Nucleoside Kinase Profiling and Cellular Activation

GS-441524's cell-type-dependent activation via nucleoside kinases (in contrast to remdesivir's phosphoramidate bypass pathway) [3] makes it a valuable tool compound for studying tissue-specific expression and activity of adenosine kinase and other nucleoside/nucleotide kinases. Procurement for metabolism studies enables investigation of rate-limiting phosphorylation steps that govern antiviral efficacy in primary human lung cells, hepatocytes, and immune cells.

Application
Selection Property
Validation Focus
FIPV antiviral research
Reference compound with reported selectivity window
Benchmarking FIPV EC50 and cytotoxicity endpoints
SARS-CoV-2 Vero cell screening
Synthetic simplicity supports high-throughput procurement
Vero cell model potency and RdRp inhibition
Prodrug development and oral exposure research
Parent nucleoside benchmark for oral bioavailability evaluation
Species-dependent PK model interpretation
Nucleoside kinase activation profiling
Cell-type-dependent kinase activation tool compound
Kinase expression and metabolic activation in primary cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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